molecular formula C17H14FNO4S2 B2677592 methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate CAS No. 932354-33-1

methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2677592
CAS No.: 932354-33-1
M. Wt: 379.42
InChI Key: UVPSXYCZGYKQJB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by the presence of a benzo[b]thiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The fluorine atom can enhance the compound’s binding affinity and stability, while the benzo[b]thiophene core provides a rigid and planar structure that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate
  • Methyl 4-chloro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
  • Methyl 4-fluoro-3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 4-fluoro-3-(N-(m-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-10-5-3-6-11(9-10)19-25(21,22)16-14-12(18)7-4-8-13(14)24-15(16)17(20)23-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPSXYCZGYKQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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